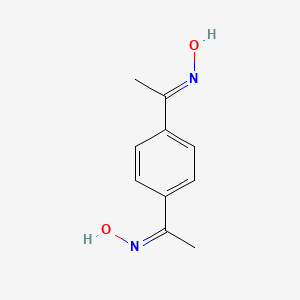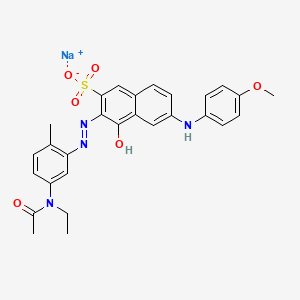
3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine
Vue d'ensemble
Description
3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine is a chemical compound notable for its unique structure and potential applications in various fields, including chemistry, biology, and medicine. The indazole ring, coupled with a trifluoromethyl group, imparts distinctive chemical properties that make this compound a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine typically involves the cyclization of appropriate hydrazine derivatives with 2-(trifluoromethyl)phenyl-containing precursors. Common synthetic routes may include:
Hydrazine Derivative Formation: Reaction of aniline with trifluoromethyl ketones under acidic or basic conditions to form hydrazones.
Cyclization: Treating the hydrazone intermediate with cyclizing agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to yield the indazole core structure.
Industrial Production Methods: In an industrial setting, the production may involve scalable methods such as:
Continuous flow synthesis to improve yield and reduce reaction times.
Optimization of reaction conditions to ensure high purity and consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Can be oxidized under specific conditions to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions typically involve the addition of hydrogen or other reducing agents to alter the compound's functional groups.
Substitution: Can undergo nucleophilic and electrophilic substitution reactions, particularly at the amine group or on the aromatic ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with catalysts such as palladium on carbon (Pd/C).
Substitution Reactions: Halogenating agents, sulfonyl chlorides, or other electrophiles for electrophilic substitution; strong nucleophiles for nucleophilic substitution.
Major Products Formed:
Oxidized derivatives like nitro or nitroso compounds.
Reduced products such as amines or alcohols.
Substituted indazole derivatives depending on the reacting substituents.
Applications De Recherche Scientifique
3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine is utilized in various scientific disciplines due to its versatile chemical properties:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in enzymatic studies and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential, including as an anti-inflammatory or anticancer agent.
Industry: Employed in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The compound exerts its effects through interactions at the molecular level, often involving:
Molecular Targets: Enzymes, receptors, or DNA/RNA sequences where it may bind or react, altering biological activity.
Pathways Involved: Cellular signaling pathways or metabolic routes that are modified due to the compound's binding or reactivity.
Comparaison Avec Des Composés Similaires
2-(trifluoromethyl)phenyl indazole: Lacks the 5-amine group, differing in its reactivity and potential biological effects.
Trifluoromethyl indazoles: General class of compounds with similar core structures but different substitution patterns, affecting their properties and applications.
This provides an overview of 3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine, from its synthesis to its application and comparison with other compounds. Anything else I can dig into for you?
Propriétés
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]-1H-indazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3/c15-14(16,17)11-4-2-1-3-9(11)13-10-7-8(18)5-6-12(10)19-20-13/h1-7H,18H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMXCNDLIKCMNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC3=C2C=C(C=C3)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653486 | |
| Record name | 3-[2-(Trifluoromethyl)phenyl]-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1175843-03-4 | |
| Record name | 3-[2-(Trifluoromethyl)phenyl]-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxyphenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1497778.png)




![2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one](/img/structure/B1497785.png)
![[3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl] trifluoromethanesulfonate](/img/structure/B1497789.png)


![ethyl (2E)-2-(chloroacetyl)-3-[(4-ethoxyphenyl)amino]but-2-enoate](/img/structure/B1497798.png)

